Bivalent ATP-Allosteric Binding Mechanism Versus Single-Site Inhibitors: Quantified Superadditivity
EGFR kinase inhibitor 4 employs a C-linked bivalent architecture that simultaneously occupies the ATP and allosteric pockets of EGFR, a binding mode fundamentally distinct from ATP-competitive inhibitors (e.g., osimertinib, gefitinib) or allosteric-only inhibitors (e.g., EAI045) [1]. This dual-site engagement produces superadditive binding, where the linked compound binds more strongly than the sum of its individual parent fragments [1]. In contrast, N-linked bivalent analog Compound 1 exhibits IC50 values ≥1 µM against all tested EGFR mutants, demonstrating that linker chemistry—not merely dual-site occupancy—determines functional potency [1]. Compound 4 is an irreversible covalent inhibitor targeting C797, whereas Compounds 2 and 3 are reversible C-linked inhibitors, providing users with mechanistic diversity within the same chemical series [2].
| Evidence Dimension | Binding mechanism and linker-dependent potency |
|---|---|
| Target Compound Data | Bivalent ATP-allosteric covalent inhibitor (C-linked) with IC50 = 1.8 nM against LRTMCS |
| Comparator Or Baseline | Compound 1: N-linked bivalent analog, IC50 ≥1 µM against all tested mutants; Compounds 2 and 3: C-linked reversible bivalent analogs, IC50 = 0.064 nM and 0.063 nM against LRTMCS respectively |
| Quantified Difference | N-linked versus C-linked: ≥500-fold potency difference; C-linked covalent (Compound 4) versus C-linked reversible (Compound 2): 28-fold difference in LRTMCS potency |
| Conditions | Biochemical HTRF-based activity assays using purified EGFR kinase domains (WT EGFR 10 nM, LR 0.1 nM, LRTM 0.02 nM, LRTMCS 0.02 nM) |
Why This Matters
Procurement of an N-linked analog (Compound 1) or ATP-competitive-only inhibitor would yield ≥500-fold lower potency or complete lack of allosteric-site engagement, fundamentally altering experimental outcomes in drug-resistant EGFR studies.
- [1] Wittlinger F, Ogboo BC, Shevchenko E, Damghani T, Pham CD, Schaeffner IK, Oligny BT, Chitnis SP, Beyett TS, Rasch A, Buckley B, Urul DA, Shaurova T, May EW, Schaefer EM, Eck MJ, Hershberger PA, Poso A, Laufer SA, Heppner DE. Linking ATP and allosteric sites to achieve superadditive binding with bivalent EGFR kinase inhibitors. Commun Chem. 2024 Feb 20;7(1):38. View Source
- [2] TargetMol. EGFR kinase inhibitor 3 (Compound 2) Product Page. TargetMol.com. Accessed 2026. View Source
